molecular formula C21H27IN6O B11250558 (4-Iodophenyl){4-[4-methyl-6-(4-methylpiperazino)-2-pyrimidinyl]piperazino}methanone

(4-Iodophenyl){4-[4-methyl-6-(4-methylpiperazino)-2-pyrimidinyl]piperazino}methanone

Cat. No.: B11250558
M. Wt: 506.4 g/mol
InChI Key: LHTCARFZGWFSMF-UHFFFAOYSA-N
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Description

(4-Iodophenyl){4-[4-methyl-6-(4-methylpiperazino)-2-pyrimidinyl]piperazino}methanone is a complex organic compound characterized by the presence of multiple functional groups, including iodophenyl, piperazino, and pyrimidinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl){4-[4-methyl-6-(4-methylpiperazino)-2-pyrimidinyl]piperazino}methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Iodophenyl Intermediate: Starting with a suitable phenyl precursor, iodination is performed using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Piperazine Derivative Synthesis: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the reaction of a suitable amine with a halogenated precursor.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized via cyclization reactions, typically involving the condensation of appropriate nitriles or amidines.

    Final Coupling Reaction: The iodophenyl intermediate is coupled with the piperazine and pyrimidine derivatives under conditions that facilitate the formation of the final methanone structure. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl){4-[4-methyl-6-(4-methylpiperazino)-2-pyrimidinyl]piperazino}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (4-Iodophenyl){4-[4-methyl-6-(4-methylpiperazino)-2-pyrimidinyl]piperazino}methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which (4-Iodophenyl){4-[4-methyl-6-(4-methylpiperazino)-2-pyrimidinyl]piperazino}methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    (4-Iodophenyl)methanone: Lacks the piperazine and pyrimidine rings, making it less complex.

    4-Methyl-6-(4-methylpiperazino)-2-pyrimidinyl derivatives: Similar in having the pyrimidine and piperazine rings but without the iodophenyl group.

Uniqueness

(4-Iodophenyl){4-[4-methyl-6-(4-methylpiperazino)-2-pyrimidinyl]piperazino}methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H27IN6O

Molecular Weight

506.4 g/mol

IUPAC Name

(4-iodophenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H27IN6O/c1-16-15-19(26-9-7-25(2)8-10-26)24-21(23-16)28-13-11-27(12-14-28)20(29)17-3-5-18(22)6-4-17/h3-6,15H,7-14H2,1-2H3

InChI Key

LHTCARFZGWFSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)N4CCN(CC4)C

Origin of Product

United States

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